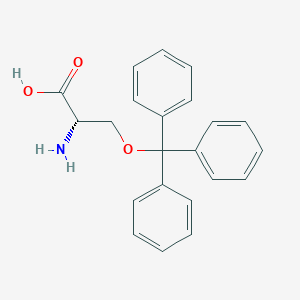

O-三苯甲基-L-丝氨酸

描述

O-Trityl-L-serine is a compound with the molecular formula C22H21NO3 . It is also known by other synonyms such as (2S)-2-amino-3-trityloxypropanoic acid, H-Ser (Trt)-OH, and H-L-Ser (Trt)-OH .

Synthesis Analysis

The triphenylmethyl (trityl; Trt or Tr) moiety was first presented by Helferich et al. for the protection of the amino acids’ functional group in the production of peptides . The procedures of mixed anhydrides and activated esters may be used to prepare trityl peptides . The same route may happen in the attendance of N, N ′-dicyclohexylcarbodiimide (DCC) .Molecular Structure Analysis

The molecular weight of O-Trityl-L-serine is 347.4 g/mol . The IUPAC name is (2 S )-2-amino-3-trityloxypropanoic acid . The InChI, InChIKey, Canonical SMILES, and Isomeric SMILES are also provided .Chemical Reactions Analysis

Triphenylcarbenium ions (trityl cations: [RPh] 3 C +) are broadly identified organic compounds, because of their several uses, such as protective group, a catalyst for C–C bond formation, dye chemistry, carbohydrate chemistry, oxidation and reduction reagent, polymer and peptide synthesis, chiral catalyst, activity-based probes, and photochemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of O-Trityl-L-serine include a molecular weight of 347.4 g/mol, XLogP3-AA of 1.2, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 4, Rotatable Bond Count of 7, Exact Mass of 347.15214353 g/mol, Monoisotopic Mass of 347.15214353 g/mol, Topological Polar Surface Area of 72.6 Ų, Heavy Atom Count of 26, Formal Charge of 0, and Complexity of 389 .科学研究应用

L-丝氨酸在疾病和发育中的作用:L-丝氨酸在细胞增殖中起着核心作用,对于大脑发育和功能至关重要。它对于中枢神经系统的特定功能是必需的,丝氨酸水平的改变与 L-丝氨酸合成缺陷患者的精神疾病和神经异常有关 (de Koning 等人,2003 年)。

丝氨酸生物合成和转运缺陷:L-丝氨酸生物合成涉及磷酸甘油酸脱氢酶、磷酸丝氨酸转氨酶和磷酸丝氨酸磷酸酶等酶。这些酶的缺陷会导致全身性丝氨酸缺乏,并表现出广泛的表型,从严重的神经表现到智力障碍。如果在神经损伤发生之前开始 L-丝氨酸治疗,则可能有利于预防或改善症状 (El-Hattab,2016 年)。

L-丝氨酸的微生物生产:由于 L-丝氨酸在工业中的广泛应用,其从可再生原料中微生物生产正受到关注。正在开发针对棒状杆菌和埃希氏大肠杆菌等生物体的代谢工程策略和技术,以提高 L-丝氨酸的产量 (Zhang 等人,2018 年)。

L-丝氨酸在癌症代谢中的作用:L-丝氨酸对于增殖细胞的生长和存活至关重要,有助于蛋白质、氨基酸、谷胱甘肽合成、核苷酸合成和抗氧化防御。许多癌细胞高度依赖丝氨酸,这为新的治疗机会提供了可能 (Yang & Vousden,2016 年)。

L-丝氨酸介导的神经保护机制:L-丝氨酸在 ALS 和阿尔茨海默病等疾病中发挥神经保护剂的作用。它选择性激活溶酶体组织蛋白酶 B 和 L,有助于清除错误折叠或未折叠的蛋白质,这是许多神经退行性疾病的特征 (Dunlop & Carney,2020 年)。

作用机制

While specific information on the mechanism of action of O-Trityl-L-serine was not found, L-serine, an endogenous amino acid, has been suggested to regulate the release of several cytokines in the brain under some neuropathological conditions to recover cognitive function, improve cerebral blood flow, inhibit inflammation, promote remyelination and exert other neuroprotective effects on neurological injury .

安全和危害

未来方向

属性

IUPAC Name |

(2S)-2-amino-3-trityloxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO3/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H,24,25)/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVRNLZMMUBFSR-FQEVSTJZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25840-83-9 | |

| Record name | O-(Triphenylmethyl)-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25840-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

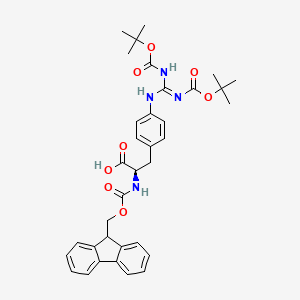

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

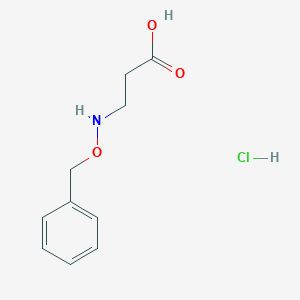

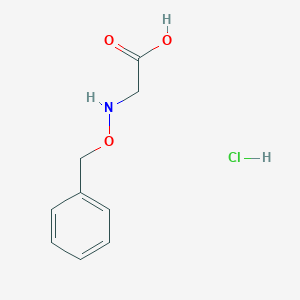

![2-[9H-fluoren-9-ylmethoxycarbonyl(phenylmethoxy)amino]acetic acid](/img/structure/B8084570.png)

![6-[[(3-Fluoropyridin-2-yl)-[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]carbamoyl]pyridine-3-carboxylic acid](/img/structure/B8084597.png)

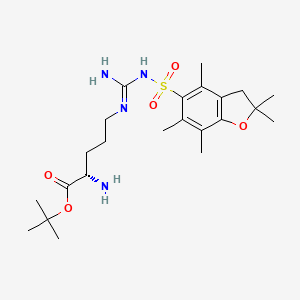

![(2S)-5-[[5-[tert-butyl(dimethyl)silyl]oxy-4,6-dimethylpyrimidin-2-yl]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B8084631.png)

![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-[[(1S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl]amino]hexanoic acid](/img/structure/B8084633.png)